2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
This compound is a heterocyclic organic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a sulfanyl (-S-) linker at position 5. The sulfanyl group bridges the triazolo-pyrimidine moiety to a tetrahydroquinoline-derived ketone fragment.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-21-15-14(19-20-21)16(18-10-17-15)24-9-13(23)22-8-4-6-11-5-2-3-7-12(11)22/h2-3,5,7,10H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWBESJUNZGLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC4=CC=CC=C43)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Features
The compound’s closest analogs share the triazolo-pyrimidine core but differ in substituents and linkage chemistry. Below is a comparative analysis:
Functional and Pharmacological Insights
Triazolo-Pyrimidine vs. In contrast, pyrazole derivatives (e.g., ) exhibit broader but less specific bioactivity . The sulfanyl linker in the target compound likely enhances metabolic stability compared to the amino linker in Analog 1, as thioethers are less prone to oxidative degradation than amines .
Substituent Effects: The tetrahydroquinoline moiety in the target compound introduces a rigid, bicyclic structure that may improve binding affinity to hydrophobic enzyme pockets. Analog 1’s acetylphenyl group offers planar aromaticity but less conformational rigidity . Methyl substitution at position 3 of the triazolo-pyrimidine core is conserved in both the target compound and Analog 1, suggesting its role in steric shielding or π-π stacking interactions .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 7-mercapto-triazolo-pyrimidine precursor with a tetrahydroquinoline ketone, analogous to methods in for thioether formation . Analog 1’s amino linkage () may require milder conditions, such as Buchwald-Hartwig amination, but could face challenges in regioselectivity .
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